molecular formula C4H4ClNO2 B15303674 (4-Chloro-1,2-oxazol-3-yl)methanol

(4-Chloro-1,2-oxazol-3-yl)methanol

Cat. No.: B15303674
M. Wt: 133.53 g/mol
InChI Key: KMYUNLZBPUQVAB-UHFFFAOYSA-N
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Description

Historical Development and Significance of Oxazole (B20620) Heterocycles in Organic Synthesis and Chemical Sciences

The journey of oxazole chemistry began in the mid-20th century, with the first synthesis of the parent oxazole ring reported in 1947. researchgate.net Since then, the field has expanded dramatically, driven by the discovery that the oxazole scaffold is a core component of numerous biologically active compounds and a versatile building block in organic synthesis. tandfonline.comsemanticscholar.orge-bookshelf.de The development of various synthetic methodologies has made a wide array of oxazole derivatives accessible, further fueling their exploration in medicinal chemistry, materials science, and agricultural chemistry. e-bookshelf.deresearchgate.net

Oxazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netchemmethod.com This has established the oxazole nucleus as a privileged scaffold in drug discovery. tandfonline.comsemanticscholar.org The ability of the oxazole ring to participate in various chemical transformations also makes it a valuable intermediate for the synthesis of more complex molecules. e-bookshelf.de

Fundamental Structural and Electronic Characteristics of the 1,2-Oxazole Ring System relevant to Chemical Reactivity

The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. tandfonline.com This arrangement imparts distinct structural and electronic features that govern its reactivity. The ring system is aromatic, which contributes to its relative stability. semanticscholar.org

The presence of the electronegative oxygen and nitrogen atoms influences the electron distribution within the ring, creating sites susceptible to both electrophilic and nucleophilic attack. The nitrogen atom at position 2 has pyridine-like characteristics, making it weakly basic and prone to protonation or N-alkylation. pharmaguideline.com The oxygen atom at position 1 behaves like a furan-type oxygen, allowing the oxazole ring to act as a diene in Diels-Alder reactions. pharmaguideline.com The reactivity of the carbon atoms in the ring follows the general order C4 > C5 > C2 for electrophilic substitution, although such reactions can be challenging without the presence of electron-releasing substituents. pharmaguideline.com

Overview of Research Trends in Chlorinated Oxazole Derivatives

The incorporation of chlorine atoms into oxazole rings has become a significant area of research. nih.gov Halogenation, particularly chlorination, can profoundly influence the physicochemical and biological properties of organic molecules. In the context of oxazoles, the introduction of a chlorine atom can enhance biological activity, modulate reactivity, and provide a handle for further synthetic transformations. mdpi.com

Research Objectives and Scope pertaining to (4-Chloro-1,2-oxazol-3-yl)methanol as a Chemical Entity

The specific focus on this compound stems from its potential as a versatile building block in synthetic chemistry. The presence of three key functional groups—a chlorinated oxazole ring, a hydroxymethyl group, and the specific substitution pattern—makes it a valuable precursor for the synthesis of a diverse range of more complex molecules.

The primary research objectives related to this compound include:

Developing efficient and scalable synthetic routes to access this compound.

Exploring its reactivity, particularly the transformations involving the hydroxymethyl group and the chlorinated oxazole core.

Utilizing it as a key intermediate in the synthesis of novel compounds with potential biological or material science applications.

The scope of research is centered on its chemical properties and synthetic utility, rather than its direct biological effects. This foundational work is crucial for enabling the broader scientific community to explore the potential of this and related chlorinated oxazole derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4ClNO2

Molecular Weight

133.53 g/mol

IUPAC Name

(4-chloro-1,2-oxazol-3-yl)methanol

InChI

InChI=1S/C4H4ClNO2/c5-3-2-8-6-4(3)1-7/h2,7H,1H2

InChI Key

KMYUNLZBPUQVAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)CO)Cl

Origin of Product

United States

Synthetic Methodologies for the Preparation of 4 Chloro 1,2 Oxazol 3 Yl Methanol and Its Precursors

General Strategies for 1,2-Oxazole Ring Construction and Functionalization

The formation of the 1,2-oxazole ring is the foundational step in synthesizing the target compound. Chemists have developed numerous methods, ranging from classical cyclization reactions to modern transition metal-catalyzed processes and green chemistry approaches.

Cyclization reactions are the most traditional and widely employed methods for constructing the isoxazole (B147169) nucleus. These reactions typically involve the condensation of a nitrogen-oxygen synthon, most commonly hydroxylamine (B1172632) or its salts, with a three-carbon component.

One of the most common approaches is the reaction of hydroxylamine hydrochloride with α,β-unsaturated ketones, known as chalcones, in the presence of a base. ajpp.inwpmucdn.com This reaction proceeds through the formation of a ketoxime intermediate, followed by cyclization to yield the isoxazoline (B3343090) ring, which can then be oxidized to the corresponding isoxazole. wpmucdn.com Another fundamental strategy involves the reaction of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents. A patent describes a process for creating 3-substituted-4-isoxazole carboxylic acids by first reacting a 3-substituted-3-oxopropionate with hydroxylamine hydrochloride to form a 3-substituted-4-hydroisoxazol-5-one intermediate. google.com

More specialized starting materials can also be used. For instance, the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride under different conditions can yield various isoxazole derivatives, demonstrating how a pre-functionalized substrate can be used to build the heterocyclic ring. orientjchem.org Similarly, N,O-diBoc-protected β-keto hydroxamic acids can be cyclized using hydrochloric acid to produce 5-substituted 3-isoxazolols. organic-chemistry.org

Table 1: Overview of Cyclization Strategies for 1,2-Oxazole Synthesis

Carbon PrecursorReagentProduct TypeReference
α,β-Unsaturated Ketones (Chalcones)Hydroxylamine HydrochlorideIsoxazolines/Isoxazoles ajpp.inwpmucdn.com
3-Substituted-3-oxopropionateHydroxylamine Hydrochloride3-Substituted-4-hydroisoxazol-5-one google.com
4-Chloro-3-formylcoumarinHydroxylamine HydrochlorideSubstituted Isoxazoles orientjchem.org
β-Keto Hydroxamic AcidsHydrochloric Acid3-Isoxazolols organic-chemistry.org

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including isoxazoles. These methods often provide high efficiency, selectivity, and functional group tolerance.

Palladium catalysts are frequently used in multi-component reactions. One such method involves the four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide to construct the isoxazole ring in a single step. organic-chemistry.org Palladium is also instrumental in the functionalization of pre-formed isoxazole rings, such as in Suzuki coupling reactions to introduce aryl or alkyl groups at specific positions. nih.gov For example, 4-iodoisoxazoles can be transformed into 3,4-disubstituted isoxazoles via Suzuki coupling. nih.gov Furthermore, regiocontrolled palladium-catalyzed direct arylation allows for the synthesis of 2-arylated and 2,5-diarylated oxazoles from ethyl oxazole-4-carboxylate and various haloaromatics. organic-chemistry.org

Other transition metals also play a role. Molybdenum hexacarbonyl, Mo(CO)₆, has been used to convert certain isoxazoles into pyridones and has been employed in other complex transformations involving isoxazole precursors. nih.govbiorxiv.org Iron and copper catalysts have also been utilized in various synthetic sequences to build and modify isoxazole derivatives. organic-chemistry.orgorganic-chemistry.org

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. A key area of development is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives.

Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride (ChCl) and urea, have emerged as promising green media for organic reactions. rsc.org These solvents are non-volatile, biodegradable, and can act as both the solvent and a catalyst. While direct examples for the target molecule are emerging, the successful use of ChCl/urea for the synthesis of related heterocycles like oxadiazoles (B1248032) and in Ugi four-component reactions highlights its potential. rsc.org The use of DES can lead to higher yields, easier product separation, and solvent recyclability, aligning with the goals of sustainable chemical manufacturing. rsc.org The general drive towards greener synthesis is also reflected in the development of catalyst-free reactions or those using biodegradable catalysts, which complements the use of safer solvents. ajpp.inrsc.org

Targeted Synthetic Routes towards the (4-Chloro-1,2-oxazol-3-yl)methanol Scaffold

The synthesis of the specific molecule this compound requires a targeted approach that combines ring formation with precise functional group placement and manipulation. This typically involves starting with a strategically halogenated precursor and performing key functional group interconversions on the isoxazole nucleus.

To obtain the 4-chloro substitution pattern, a logical approach is to begin with a precursor that already contains the chlorine atom in the correct position. A patent for 4-chloro-oxazole (B14295204) derivatives demonstrates syntheses starting from chlorinated building blocks like 2-methyl-4-chloro-oxazole. google.com Another relevant example involves the reaction of 4-chloro-3-formylcoumarin with hydroxylamine, which directly incorporates a chlorine atom into the resulting heterocyclic framework. orientjchem.org

A plausible and direct route to the this compound core would involve the cyclization of a chlorinated 1,3-dicarbonyl compound. For example, the reaction of ethyl 2-chloro-3-oxobutanoate (a chlorinated derivative of ethyl acetoacetate) with hydroxylamine hydrochloride would be expected to yield ethyl 4-chloro-3-methyl-1,2-oxazole-5-carboxylate or a related isomer, which serves as a key intermediate. The synthesis of 4-chloro-3-cresol often involves m-cresol (B1676322) and sulfuryl chloride, illustrating a common industrial method for chlorination of aromatic precursors, a principle that can be adapted for heterocyclic precursors. google.com

Table 2: Examples of Halogenated Precursors in Heterocycle Synthesis

Halogenated PrecursorReaction TypeResulting StructureReference
2-Methyl-4-chloro-oxazoleCondensationSubstituted 4-Chlorooxazole google.com
4-Chloro-3-formylcoumarinCyclization with HydroxylamineChloro-substituted Isoxazole orientjchem.org
Brominated ChalconeCyclization with HydroxylamineChloro-substituted Isoxazole wpmucdn.com
m-CresolChlorination with Sulfuryl Chloride4-Chloro-3-cresol google.com

The final and crucial step in the synthesis of this compound is the creation of the hydroxymethyl (-CH₂OH) group at the C3 position of the ring. This is almost universally achieved through the reduction of a carbonyl group.

A common synthetic strategy involves first preparing an intermediate such as 4-chloro-1,2-oxazole-3-carbaldehyde or an ester derivative like ethyl 4-chloro-1,2-oxazole-3-carboxylate. This carbonyl-containing intermediate can then be reduced to the primary alcohol. A well-established method for this type of transformation is the use of a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). For example, a related synthesis demonstrates the reduction of an oxadiazolyl ketone to its corresponding alcohol in methanol (B129727) using NaBH₄. Similarly, the selective reduction of a methoxycarbonyl group on a pyridone ring to a 3-(hydroxymethyl) group has been successfully demonstrated, providing a strong precedent for this transformation on a heterocyclic core. nih.gov Therefore, a viable final step in the synthesis of the title compound is the reduction of a 4-chloro-1,2-oxazole-3-carbonyl precursor to yield this compound.

Regioselective Synthesis Considerations for 4-Chloro and 3-Methanol Substituents

The synthesis of this compound requires precise control over the placement of the chloro and hydroxymethyl groups on the isoxazole ring. The formation of the isoxazole heterocycle, often achieved through the reaction of a 1,3-dicarbonyl compound with hydroxylamine or via 1,3-dipolar cycloaddition, can lead to mixtures of regioisomers. rsc.org Therefore, strategic selection of starting materials and reaction conditions is paramount to ensure the desired 3,4-substitution pattern.

A primary method for constructing the isoxazole ring is the cyclocondensation of a β-dicarbonyl compound with hydroxylamine. rsc.org However, this classic approach can suffer from poor regioselectivity. rsc.org Modern synthetic strategies have developed to overcome this limitation. The regiochemical outcome can be directed by manipulating the reaction solvent, the use of specific bases or acids, and the inherent structure of the precursors. rsc.org For instance, the use of Lewis acids can activate a specific carbonyl group in a β-enamino diketone, guiding the cyclization to favor one regioisomer over others. rsc.org

Another powerful method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. organic-chemistry.orgnih.gov The regioselectivity of this reaction is governed by the electronic and steric properties of both the nitrile oxide and the alkyne. The synthesis of a 3,4-disubstituted isoxazole, such as the target compound, is less common than 3,5-disubstitution, but can be achieved. acs.org In some cases, the regioselectivity can be temperature-dependent, with one isomer forming at room temperature and another at elevated temperatures, suggesting a reversible cycloaddition process. acs.org

To achieve the specific 4-chloro and 3-methanol substitution, a multi-step approach is often necessary. One viable pathway involves the initial synthesis of a 3,4-disubstituted isoxazole with functional groups that can be later converted to the desired chloro and hydroxymethyl moieties. For example, a synthetic route could begin with the preparation of a 4-iodoisoxazole, which can be synthesized by treating a 3-substituted isoxazole with N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA). nih.gov The iodine at the C4 position can then serve as a handle for further functionalization.

The introduction of the C3-methanol group can be accomplished by starting with an ester group at the C3 position, such as a methoxycarbonyl group. This ester can be selectively reduced to the corresponding primary alcohol. nih.gov For example, an isoxazole-3-carboxylate can be reduced to a 3-(hydroxymethyl)isoxazole in high yield. nih.gov

A potential synthetic sequence could therefore involve:

Construction of a 3-carboxy-substituted isoxazole ring.

Halogenation at the C4 position, for example, using a chlorinating agent.

Selective reduction of the C3-carboxylic acid or ester to the primary alcohol.

The table below summarizes key strategies for achieving the desired regiochemistry.

Synthetic StrategyKey Precursors/ReagentsControlling FactorsTypical OutcomeReference
Cyclocondensationβ-Enamino diketones and hydroxylamine hydrochlorideSolvent, Lewis acids (e.g., BF3), substrate structureAccess to 3,4-disubstituted isoxazoles rsc.org
1,3-Dipolar CycloadditionNitrile oxides and functionalized alkynesTemperature, electronic and steric properties of reactantsCan be tuned to favor 3,4-disubstituted isomers over 3,5-isomers acs.org
Post-cyclization Functionalization3-Substituted isoxazoles, N-iodosuccinimide (NIS)/TFADirects halogenation to the C4 positionFormation of 4-iodoisoxazoles as precursors nih.gov
Selective ReductionIsoxazole-3-carboxylateChoice of reducing agentYields 3-(hydroxymethyl)isoxazole nih.gov

Considerations for Scalability and Process Efficiency in this compound Synthesis

One of the primary challenges in scaling up is managing reaction conditions that are easily controlled on a small scale but become problematic in large reactors. For instance, reactions requiring cryogenic temperatures or high pressures can significantly increase equipment and energy costs. Similarly, exothermic reactions must be carefully managed to prevent thermal runaways. Therefore, a scalable process would ideally involve reactions that proceed under mild conditions, such as ambient temperature and atmospheric pressure. rsc.org

The choice of reagents and solvents is also crucial. The use of hazardous or expensive reagents should be minimized. For example, while some modern catalytic systems using precious metals like palladium or gold can offer high selectivity, their cost can be prohibitive for large-scale production. organic-chemistry.orgrsc.org The development of metal-free synthetic routes or the use of more abundant and less toxic catalysts is an active area of research that can improve process efficiency. rsc.org Solvents should be selected based on their effectiveness, safety profile, environmental impact, and ease of recovery and recycling. Water is an increasingly attractive solvent for its low cost and environmental benefits. rsc.org

Continuous flow chemistry offers a promising alternative to traditional batch processing for scaling up the synthesis of heterocyclic compounds like isoxazoles. researchgate.net Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters and improved safety for highly exothermic or hazardous reactions. researchgate.net Furthermore, continuous processes can often lead to higher yields and purity, simplifying downstream purification efforts. researchgate.net The development of a continuous flow process for key steps, such as the cycloaddition or the final reduction, could be a key factor in achieving efficient, large-scale production of this compound.

The table below outlines key factors influencing the scalability and efficiency of the synthesis.

FactorConsiderations for Scalability & EfficiencyPotential Improvement StrategiesReference
Reaction ConditionsHarsh conditions (high temp/pressure) increase cost and safety risks.Develop routes using mild, ambient conditions. rsc.orgtsijournals.com
Reagents & CatalystsCost, toxicity, and availability of starting materials and catalysts.Utilize inexpensive, readily available materials; explore metal-free or earth-abundant metal catalysts. rsc.org
Yield & Atom EconomyLow yields in multi-step syntheses reduce overall efficiency.Optimize reaction yields; design one-pot or tandem reaction sequences. tsijournals.com
Process TypeBatch processing can have limitations in safety and control for large volumes.Implement continuous flow chemistry for better control, safety, and potentially higher yields. researchgate.net
PurificationChromatographic purification is often not feasible on an industrial scale.Develop processes that yield high-purity products through crystallization or simple extraction. rsc.org
Solvent UseEnvironmental impact and cost of solvent purchase and disposal.Use of environmentally benign solvents like water; implement solvent recycling systems. rsc.org

Chemical Reactivity and Transformation Pathways of 4 Chloro 1,2 Oxazol 3 Yl Methanol

Reactions at the Halogenated Position (C4) of the Oxazole (B20620) Ring

The chlorine atom at the C4 position of the oxazole ring is a key site for various chemical transformations, enabling the introduction of diverse functional groups.

Nucleophilic Aromatic Substitution Dynamics on Chlorinated Oxazoles

The C4 position of the isoxazole (B147169) ring is susceptible to electrophilic aromatic substitution. reddit.com The presence of the chlorine atom at this position in (4-Chloro-1,2-oxazol-3-yl)methanol allows for nucleophilic aromatic substitution (SNA) reactions. The electron-withdrawing nature of the oxazole ring system facilitates the attack of nucleophiles at the C4 position, leading to the displacement of the chloride ion. The reactivity of the C4 position can be influenced by the nature of the nucleophile and the reaction conditions.

Applications of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are widely used in the synthesis of complex organic molecules. nih.gov In the context of this compound, the chlorine atom at the C4 position serves as a handle for various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of the chlorinated oxazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C4 position. The use of biaryl phosphacycle ligands can facilitate the coupling of even deactivated or sterically hindered chloride substrates. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the chlorinated oxazole with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Buchwald-Hartwig Amination: This reaction is used to form a carbon-nitrogen bond by coupling the chlorinated oxazole with an amine in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing various substituted amino-oxazoles. Recent advancements have enabled these reactions to be carried out in water using nanoparticle catalysts, which can be recycled. youtube.com

Cross-Coupling Reaction Reactant Catalyst System Bond Formed
SuzukiOrganoboron (e.g., boronic acid)Palladium catalyst, baseC-C
SonogashiraTerminal alkynePalladium catalyst, Copper(I) co-catalyst, baseC-C (alkyne)
Buchwald-HartwigAminePalladium catalyst, baseC-N

Chemoselectivity in Coupling Reactions involving Multiple Halogenated Sites

When a molecule contains multiple halogen atoms, the chemoselectivity of palladium-catalyzed cross-coupling reactions becomes a critical consideration. The relative reactivity of the different halogens often dictates the outcome of the reaction. In general, the reactivity order for halogens in these coupling reactions is I > Br > Cl. This difference in reactivity can be exploited to achieve selective functionalization of a di- or polyhalogenated substrate. For instance, in a molecule containing both a bromine and a chlorine atom, the Suzuki-Miyaura reaction can often be performed selectively at the more reactive bromine position, leaving the chlorine atom intact for subsequent transformations. researchgate.net

Reactivity Profile of the Hydroxymethyl Moiety (C3-Methanol)

The hydroxymethyl group at the C3 position of the oxazole ring offers another site for chemical modification.

Oxidation and Reduction Pathways of the Primary Alcohol Functionality

The primary alcohol of the hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions will determine the final product. For example, mild oxidizing agents would favor the formation of the aldehyde, while stronger oxidizing agents would lead to the carboxylic acid. Conversely, the hydroxymethyl group is already in a reduced state, but the aldehyde or carboxylic acid derivatives can be reduced back to the primary alcohol using suitable reducing agents.

Derivatization Reactions of the Hydroxyl Group (e.g., Etherification, Esterification, Amidation)

The hydroxyl group of the hydroxymethyl moiety can be readily derivatized through various reactions to form ethers, esters, and amides.

Reactivity of the 1,2-Oxazole Heterocyclic Ring System

The 1,2-oxazole ring is an aromatic heterocycle, but its aromaticity is weaker than that of benzene, making it susceptible to a variety of chemical transformations. The presence of the N-O bond introduces a weak point in the ring, often leading to cleavage under specific reaction conditions. The substituents on the ring play a crucial role in directing the course of these reactions.

Ring-opening reactions of oxazoles can be initiated by various stimuli, including heat, light, or chemical reagents. For 1,3-oxazoles, thermal pericyclic ring-opening can lead to the formation of a nitrile ylide intermediate, which can then undergo rearrangement in what is known as the Cornforth rearrangement. wikipedia.org In this process, a 4-acyloxazole rearranges, effectively swapping the acyl group's substituent with the group at the C5 position. wikipedia.org

While specific studies on the ring-opening of this compound are not extensively documented in publicly available literature, general principles suggest that the N-O bond is the most likely site of initial cleavage. Base-induced rearrangements have been observed in other oxadiazole series, such as the conversion of N-(1,2,4-oxadiazol-3-yl)-N'-phenylureas into 4-acylamino-1-phenyl-1,2,4-triazolin-5-ones. rsc.org Furthermore, the deprotonation of 2-methyl-4,5-diaryloxazoles with strong bases like LDA can sometimes lead to ring-opening, forming an isonitrile enolate. nih.gov

Another relevant transformation is the Beckmann rearrangement, which has been utilized in the synthesis of 2-substituted benzoxazoles from o-hydroxyaryl ketoximes. clockss.org This process involves a rearrangement of the oxime, followed by an intramolecular cyclization. A plausible, though undocummented, pathway for the rearrangement of a 1,2-oxazole derivative could involve initial activation of the ring, followed by N-O bond cleavage and subsequent recyclization to form a different heterocyclic system.

A novel method for preparing 4-allenyl-oxazolines from 2-en-4-yn-1-ols involves a reaction with trichloroacetonitrile (B146778) in the presence of DBU, proceeding through cyclization and a propargyl/allene isomerization. nih.gov Although this applies to an oxazoline, it highlights the potential for complex rearrangements involving related five-membered heterocycles.

The electronic nature of the oxazole ring makes it generally resistant to electrophilic aromatic substitution unless activating, electron-releasing groups are present on the ring. pharmaguideline.com When such substitutions do occur, they typically favor the C4 or C5 positions. pharmaguideline.com For this compound, the chlorine atom at C4 is an electron-withdrawing group, which would further deactivate the ring towards electrophilic attack. Conversely, the hydroxymethyl group at C3 has a milder electronic influence.

Nucleophilic aromatic substitution (NAS) on the oxazole ring is also challenging and often results in ring cleavage rather than substitution. pharmaguideline.com However, the presence of a good leaving group, such as a halogen, can facilitate NAS. In the case of 4-chloro-oxazole (B14295204) (a 1,3-oxazole), the chlorine atom can be displaced by nucleophiles like amines or thiols. smolecule.com This suggests that the chlorine atom at the C4 position of this compound could potentially be a site for nucleophilic attack, allowing for the introduction of various functional groups. The success of such a reaction would depend on the nucleophile and reaction conditions, which must be carefully chosen to avoid ring-opening.

The following table summarizes the general reactivity patterns for substitution on the oxazole ring:

Reaction TypePosition PreferenceInfluencing Factors
Electrophilic Substitution C4 or C5Requires electron-donating groups. pharmaguideline.com
Nucleophilic Substitution C2Requires a good leaving group. pharmaguideline.com
Metallation C2Often leads to ring-opening. pharmaguideline.com

This table represents general reactivity trends for the oxazole core and may be influenced by the specific substituents on this compound.

Oxazole rings can function as dienes in Diels-Alder reactions, providing a pathway to synthesize substituted pyridine (B92270) and furan (B31954) derivatives. pharmaguideline.com This reactivity is a key feature of the oxazole framework. The reaction is facilitated by electron-releasing substituents on the oxazole ring and electron-withdrawing groups on the dienophile (inverse electron-demand Diels-Alder). pharmaguideline.com

Additionally, oxazoles can participate in other types of cycloadditions. For example, photoinduced [4+4] cycloadditions between o-quinones and oxazoles have been reported, where the 2-azadiene moiety of the oxazole acts as the 4π component. nih.gov These reactions highlight the versatility of the oxazole ring as a partner in various pericyclic reactions.

For this compound, the potential for cycloaddition would be influenced by its specific substituents. The chlorine atom at C4, being electron-withdrawing, might decrease the electron density of the diene system, potentially making it less reactive in normal electron-demand Diels-Alder reactions but more suitable for inverse electron-demand variants. The hydroxymethyl group at C3 could also sterically and electronically influence the approach of the dienophile.

Cycloaddition TypeRole of OxazolePotential Products
Diels-Alder DienePyridines, Furans pharmaguideline.com
[4+4] Photocycloaddition 4π systemComplex polycyclic systems nih.gov
[2+2+1] Cycloaddition ---Substituted oxazoles [No direct data]
[3+2] Cycloaddition ---Other heterocycles [No direct data]

This table outlines the potential cycloaddition reactions based on the general reactivity of the oxazole framework.

Comprehensive Mechanistic Investigations of Key Chemical Transformations

For instance, the reaction of β-amino alcohols with thionyl chloride has been investigated computationally to understand the mechanisms leading to either 1-chloro-(2-alkylamino)ethanes or 1,2,3-alkyloxathiazolidine-2-oxide products. researchgate.net Such studies reveal the subtle interplay of reaction conditions and substrate structure in determining the reaction outcome, involving intermediates like quaternary nitrogen species. researchgate.net A similar level of detailed investigation would be necessary to fully elucidate the transformation pathways of this compound.

Mechanistic proposals for related heterocyclic syntheses, such as the formation of benzoxazoles from o-hydroxyaryl ketoximes, often invoke a Beckmann rearrangement followed by intramolecular cyclization. clockss.org These mechanisms are typically supported by identifying intermediates and by-products, as well as computational modeling.

In a different context, the methylation of 4-chlorophenol (B41353) using methanol (B129727) over a Mn₂O₃ catalyst was found to involve a dechlorination side-reaction. The proposed mechanism did not involve hydrogenolysis but rather a Meerwein–Ponndorf–Verley-type reduction by methanol. nih.gov While the system is different, this study highlights an alternative pathway for the transformation of a chloro-substituted aromatic ring in the presence of a methanol group, which could be relevant for understanding potential side reactions of this compound under certain catalytic conditions. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Chloro 1,2 Oxazol 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation of organic molecules in solution. For (4-Chloro-1,2-oxazol-3-yl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to determine the connectivity and spatial relationships of the atoms.

Application of 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC, NOESY)

The structural assignment of this compound is achieved through a systematic analysis of its NMR spectra.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the methylene (B1212753) protons (-CH₂OH) would be expected to show a singlet, and the hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which can be solvent-dependent. The isoxazole (B147169) ring itself does not have any protons directly attached to it in this substitution pattern. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon of the hydroxymethyl group would be found in the aliphatic region, while the carbons of the isoxazole ring would resonate in the aromatic/heteroaromatic region. The chlorine substituent at the C4 position of the isoxazole ring will influence the chemical shifts of the adjacent carbons.

2D NMR Spectroscopy: To confirm the assignments made from 1D spectra and to establish the complete molecular framework, 2D NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For this compound, it would show a cross-peak between the methylene protons and the methylene carbon of the hydroxymethyl group.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected between the methylene protons and the C3 and C4 carbons of the isoxazole ring, confirming the attachment of the hydroxymethyl group to the C3 position.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. For derivatives of this compound with more complex substituents, NOESY can be crucial in determining their spatial arrangement.

Predicted NMR Data for this compound

Atom¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Key HMBC Correlations (¹H → ¹³C)
-CH₂OH~4.7~55C3, C4
-OHVariable (broad singlet)--
C3-~160-
C4-~110-
C5~8.5 (in protonated form)~150-

Note: Predicted chemical shifts are based on data for similar isoxazole derivatives and may vary depending on the solvent and other experimental conditions. The C5-H signal would only be present in the protonated form of the isoxazole ring.

Utility of Isotopic Labeling in Complex Structure Assignment and Conformational Studies

In cases of complex molecules or to probe specific structural features, isotopic labeling can be a powerful tool in NMR spectroscopy. sigmaaldrich.com The introduction of NMR-active isotopes such as ¹³C, ¹⁵N, or ²H at specific positions in the molecule can simplify spectra, aid in resonance assignment, and provide unique structural and dynamic information. nih.gov

For derivatives of this compound, selective ¹³C labeling of the hydroxymethyl group, for example, would enhance the signal of this carbon in the ¹³C NMR spectrum, facilitating the study of its interactions and any subsequent chemical transformations. Similarly, ¹⁵N labeling of the isoxazole nitrogen would allow for direct observation of the nitrogen environment through ¹⁵N NMR or indirectly through its coupling to neighboring protons and carbons in HMBC experiments. This can be particularly useful in distinguishing between isomers, as demonstrated by solid-state 13C{14N} NMR experiments which can act as an "attached nitrogen test". iastate.edu

Computational Prediction and Validation of NMR Chemical Shifts

The prediction of NMR chemical shifts using computational methods, particularly Density Functional Theory (DFT), has become an invaluable tool for structural elucidation. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net

For this compound, a computational protocol would involve:

Conformational Search: Identifying the low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). nih.gov

NMR Shielding Calculation: Calculating the isotropic shielding constants for each nucleus at the optimized geometries.

Chemical Shift Calculation: Converting the calculated shielding constants to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can then be compared with the experimental data to validate the proposed structure. Discrepancies between the predicted and experimental values can indicate an incorrect structural assignment or highlight interesting electronic effects within the molecule. Recent advancements have shown that integrating DFT-calculated shielding tensors with three-dimensional graph neural networks can further improve the accuracy of chemical shift predictions. nih.govnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. researchgate.netijtsrd.comnih.govnih.gov For this compound, these techniques can confirm the presence of key structural motifs.

O-H Stretch: A broad and intense absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's O-H stretching vibration.

C-H Stretch: The stretching vibrations of the methylene C-H bonds would appear in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretches: The isoxazole ring contains C=N and C=C bonds, which would give rise to characteristic stretching vibrations in the 1400-1650 cm⁻¹ region of both the FT-IR and Raman spectra.

C-O Stretch: The stretching vibration of the C-O bond in the hydroxymethyl group would be expected in the 1000-1200 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration typically appears as a strong band in the 600-800 cm⁻¹ region of the FT-IR spectrum. researchgate.net

Raman spectroscopy is often complementary to FT-IR, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the symmetric vibrations of the isoxazole ring may be more prominent in the Raman spectrum.

Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-OHO-H stretch3200-3600 (broad)
-CH₂-C-H stretch2850-3000
Isoxazole ringC=N, C=C stretch1400-1650
-CH₂OHC-O stretch1000-1200
-C-ClC-Cl stretch600-800

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of isoxazole derivatives upon electron impact ionization in the mass spectrometer can provide valuable structural information. nih.govnih.gov For this compound, likely fragmentation pathways could include:

Loss of a hydroxymethyl radical (•CH₂OH): This would lead to the formation of a 4-chloro-1,2-oxazol-3-yl cation.

Cleavage of the isoxazole ring: The isoxazole ring can undergo characteristic cleavage, often initiated by the rupture of the weak N-O bond, leading to various smaller fragment ions.

Loss of a chlorine radical (•Cl): This would result in a fragment ion corresponding to the remaining part of the molecule.

Loss of water (H₂O): The elimination of a water molecule from the hydroxymethyl group is also a possible fragmentation pathway.

By analyzing the masses of the fragment ions, the structure of the parent molecule can be pieced together, confirming the connectivity of the atoms.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules. It provides detailed information about the fragmentation of a specific parent ion, which helps in confirming the connectivity of atoms and identifying structural isomers. nih.govnih.gov In the analysis of this compound, MS/MS performed on the protonated molecule [M+H]⁺ would be instrumental in verifying the integrity of the synthesized structure and differentiating it from potential isomers.

The fragmentation pathway can be predicted based on the known behavior of related heterocyclic systems under collision-induced dissociation (CID). The isoxazole ring, a five-membered aromatic heterocycle, contains a relatively weak N-O bond, which is often the initial site of cleavage. nih.gov

A plausible fragmentation pathway for this compound would likely involve the following steps:

Initial Ring Opening: The primary fragmentation event is expected to be the cleavage of the N-O bond of the isoxazole ring. Studies on related isoxazolo- and oxazolopyridines have shown that the isoxazole moiety can be distinguished from the more stable oxazole (B20620) ring by characteristic fragmentation patterns, and that isomerization between the two does not typically occur under MS/MS conditions. nih.gov

Loss of Small Molecules: Following ring opening, the unstable intermediate would likely undergo sequential losses of small, stable neutral molecules. Common losses from heterocyclic compounds include carbon monoxide (CO), acetonitrile (B52724) (CH₃CN), and water (H₂O). nih.govmdpi.com For this compound, the loss of the hydroxymethyl group (-CH₂OH) or water from this group is a probable event.

Formation of Diagnostic Ions: The resulting fragment ions are diagnostic for the original structure. The presence of chlorine would be confirmed by the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl/³⁷Cl) in all chlorine-containing fragment ions.

A proposed MS/MS fragmentation scheme allows for the differentiation between isomers. For instance, an isomer like (5-Chloro-1,2-oxazol-3-yl)methanol would produce a different set of fragment ions or different relative abundances due to the altered position of the substituents on the isoxazole ring. The ability to distinguish such isomers is a key strength of the MS/MS technique. nih.govresearchgate.net

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of [M+H]⁺ of this compound

m/z (for ³⁵Cl)Proposed FragmentPlausible Origin
134[M+H]⁺Protonated parent molecule
116[M+H - H₂O]⁺Loss of water from the hydroxymethyl group
103[M+H - CH₂OH]⁺Loss of the hydroxymethyl radical
98[M+H - Cl]⁺Loss of chlorine radical (less common)
75[C₃H₂ClNO]⁺Fragment containing the chloro-isoxazole core after side-chain loss

Note: This table is predictive and based on general fragmentation principles of related heterocyclic compounds.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide evidence for molecular structure, single-crystal X-ray crystallography offers unambiguous proof of the atomic arrangement in the solid state. This technique determines precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and stacking, which govern the crystal packing.

Although specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides a strong basis for predicting its solid-state characteristics. A relevant analogue is 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole, which features the key hydroxymethyl-isoxazole moiety. nih.govnih.govresearchgate.net The crystal structure of this compound reveals key features that would be anticipated for this compound.

The isoxazole ring itself is expected to be planar, a characteristic of aromatic systems. nih.govresearchgate.net The substituents—the chloro group and the hydroxymethyl group—will be positioned on this plane. A crucial aspect of the crystal structure will be the intermolecular interactions. The hydroxymethyl group is a potent hydrogen bond donor (-OH) and acceptor (-O-). Therefore, extensive hydrogen bonding is expected, likely involving the hydroxyl group and the nitrogen atom of the isoxazole ring of an adjacent molecule (O-H···N), or the oxygen of another hydroxyl group (O-H···O). nih.govnih.gov These interactions are critical in building the three-dimensional supramolecular architecture.

Table 2: Representative Crystallographic Data for the Analogous Compound 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole nih.govnih.gov

ParameterValue
Chemical FormulaC₈H₈N₂O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.6835 (2)
b (Å)9.0435 (2)
c (Å)12.9150 (3)
β (°)106.183 (1)
Volume (ų)861.43 (4)
Z4
Hydrogen BondsO—H···N

Based on this analog, it can be predicted that this compound would crystallize in a similar manner, with hydrogen bonds playing a dominant role in the crystal packing, leading to the formation of chains or sheets of molecules. The presence of the chlorine atom may also introduce weaker halogen-halogen or C-H···Cl interactions, further influencing the packing arrangement.

Chiroptical Methods for Stereochemical Analysis (if applicable to chiral derivatives or intermediates)

The parent compound, this compound, is achiral. However, if chiral derivatives are synthesized, for instance, by esterification of the methanol (B129727) group with a chiral acid or through the introduction of a stereocenter in a side chain, chiroptical methods become essential for their stereochemical analysis. Chiroptical techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govnih.gov

These methods are exceptionally sensitive to the three-dimensional arrangement of atoms around a stereocenter. jascoch.comnih.gov For a pair of enantiomers of a this compound derivative, the ECD spectra would be mirror images. The sign of the Cotton effect (a positive or negative peak in the CD spectrum) can often be correlated to the absolute configuration (R or S) of the stereocenter, especially when supported by computational predictions. nih.gov

The application of chiroptical methods would involve:

Determination of Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture (50:50 of each enantiomer) is CD-silent. This allows for a rapid and non-destructive method to assess the success of an asymmetric synthesis or a chiral separation. nih.govjascoch.com

Assignment of Absolute Configuration: By comparing the experimental CD spectrum with spectra predicted by quantum-chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be determined.

Conformational Analysis: Chiroptical spectroscopy is also sensitive to the solution-state conformation of molecules, providing insights that are complementary to solid-state X-ray data.

Studies on novel chiral isoxazole and isoxazoline (B3343090) derivatives have successfully used these principles. nih.govrsc.org For example, the different binding affinities of stereoisomeric 3-bromo-isoxazolyl amino alcohols highlight the biological importance of stereochemistry, which is determined using such analytical techniques. nih.gov

Table 3: Application of Chiroptical Methods to Chiral Derivatives

MethodApplicationInformation Obtained
Electronic Circular Dichroism (ECD)Analysis of chiral chromophoresAbsolute configuration, enantiomeric purity, solution conformation
Vibrational Circular Dichroism (VCD)Analysis of chiral molecules in solutionAbsolute configuration, detailed conformational analysis
Optical Rotatory Dispersion (ORD)Measurement of optical rotation at different wavelengthsConfirmation of chirality, can be used for configurational assignment

Computational and Theoretical Chemistry Studies on 4 Chloro 1,2 Oxazol 3 Yl Methanol

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum mechanical level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the electronic and geometric properties of a molecule. researchgate.net For (4-Chloro-1,2-oxazol-3-yl)methanol, these calculations would provide a detailed picture of its structure and reactivity.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. For a flexible molecule like this compound, which has a rotatable hydroxymethyl group, it is also important to explore its conformational energy landscape. This involves calculating the energy of different spatial arrangements (conformers) to identify the most stable ones.

While specific data for this compound is not published, studies on similar heterocyclic compounds demonstrate this process. For instance, in a study on [1-(3-Chloro-phen-yl)-1H-1,2,3-triazol-4-yl]methanol hemihydrate, the relative orientations of the terminal CH2OH group were found to differ significantly between two independent molecules in the crystal structure, highlighting the importance of conformational analysis. nih.gov For our target molecule, computational methods would be used to predict the preferred orientation of the hydroxymethyl group relative to the oxazole (B20620) ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

ParameterPredicted Value (DFT/B3LYP/6-31G*)
C3-C4 Bond Length (Å)Value not available
C4-Cl Bond Length (Å)Value not available
N2-O1 Bond Length (Å)Value not available
C3-C(methanol) Bond Length (Å)Value not available
C3-N2-O1 Bond Angle (°)Value not available
Cl-C4-C3-N2 Dihedral Angle (°)Value not available

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net

For this compound, FMO analysis would help in predicting how it might interact with other molecules. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack. For example, in a study on 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole, the HOMO was found to be localized over the imidazole (B134444) and phenyl rings, while the LUMO was on the imidazole and chloro-substituted phenyl ring. malayajournal.org A similar analysis for our target compound would reveal the influence of the chloro and hydroxymethyl substituents on the electronic distribution of the oxazole ring.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative)

ParameterPredicted Value (eV)
HOMO EnergyValue not available
LUMO EnergyValue not available
HOMO-LUMO GapValue not available

The distribution of electron density in a molecule is crucial for understanding its interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. malayajournal.org On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are likely to be attacked by nucleophiles.

For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms of the oxazole ring and the oxygen of the hydroxymethyl group as potential sites for hydrogen bonding and electrophilic interactions. The electron-withdrawing effect of the chlorine atom would also be evident. Such maps are valuable for predicting non-covalent interactions, which are critical in biological systems. malayajournal.org

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Theoretical chemistry can be used to model the step-by-step mechanism of chemical reactions. This involves calculating the energy profile of a reaction pathway, including the energies of reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and kinetics.

For this compound, one could model key transformations such as its synthesis or its reactions with other molecules. For instance, the synthesis of substituted oxazoles often involves cyclization reactions. nih.govnih.gov Computational modeling could elucidate the mechanism of the cyclization step leading to the formation of the 1,2-oxazole ring. These studies can help in optimizing reaction conditions to improve yields and selectivity.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR) and their Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computed structure and electronic properties. researchgate.netresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. researchgate.netresearchgate.net By comparing the calculated shifts with experimental data, one can confirm the molecular structure and the assignment of the observed signals.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This can help in understanding the electronic structure and the nature of the chromophores within the molecule.

For this compound, a comparison of predicted and experimental spectra would provide a high degree of confidence in the computational model.

Quantitative Structure-Property Relationship (QSPR) Studies relevant to Chemical Behavior (e.g., acidity, basicity, reaction kinetics)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a particular property of interest. nih.gov These properties can include acidity, basicity, reaction kinetics, or biological activity.

For a class of compounds like substituted isoxazoles, QSPR models can be developed to predict their properties based on calculated molecular descriptors. nih.govresearchgate.net For this compound, descriptors such as its dipole moment, polarizability, and various electronic and steric parameters could be calculated. These would then be used in a QSPR model to predict, for example, its acidity due to the hydroxyl group or its reactivity in a particular reaction. Such models are valuable in medicinal chemistry for predicting the properties of new, unsynthesized compounds.

Role of 4 Chloro 1,2 Oxazol 3 Yl Methanol As a Versatile Synthetic Intermediate

Building Block for the Construction of Complex Heterocyclic Architectures

The isoxazole (B147169) moiety is a well-established pharmacophore found in numerous bioactive compounds and serves as a precursor for various other heterocyclic systems. mdpi.comnih.gov The presence of both a chloro substituent and a hydroxymethyl group on the isoxazole ring of (4-Chloro-1,2-oxazol-3-yl)methanol offers distinct points for synthetic manipulation, making it an attractive starting material for the synthesis of intricate heterocyclic structures.

The isoxazole ring within this compound can serve as a linchpin for the construction of fused and polycyclic heterocyclic systems. The strategic placement of substituents allows for a variety of ring-forming reactions. While specific examples utilizing this compound are not extensively documented in publicly available literature, the general reactivity of the isoxazole core suggests several potential pathways for its incorporation into more complex scaffolds.

One established strategy for the elaboration of isoxazoles into fused systems is through ring expansion reactions. For instance, rhodium carbenoid-induced ring expansion of isoxazoles has been shown to produce highly functionalized pyridines. mdpi.com This transformation proceeds through an initial carbenoid-induced ring expansion, followed by a rearrangement and oxidation sequence. Another approach involves the molybdenum-mediated ring expansion of isoxazoles to yield 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.gov These methods highlight the potential of the isoxazole ring to serve as a masked precursor to other important heterocyclic cores.

Furthermore, intramolecular cycloaddition reactions represent a powerful tool for the synthesis of fused isoxazole-containing systems. The intramolecular nitrile oxide cycloaddition (INOC) reaction, for example, can be employed to construct isoxazoles or isoxazolines annulated to various carbo- or heterocycles. rsc.org The hydroxymethyl group of this compound could be elaborated into a suitable tether for such an intramolecular cycloaddition, leading to the formation of novel fused heterocyclic systems. A recent review highlights various strategies for the synthesis of fused isoxazoles, underscoring their therapeutic potential. mdpi.com

The following table summarizes general strategies for the synthesis of fused heterocyclic systems from isoxazole precursors, which could be conceptually applied to this compound.

Reaction Type Reagents/Conditions Resulting Heterocycle Reference
Rhodium Carbenoid-Induced Ring ExpansionRh2(OAc)4, VinyldiazomethanePyridine (B92270) mdpi.com
Molybdenum-Mediated Ring ExpansionMo(CO)6, Wet Acetonitrile (B52724)4-Oxo-1,4-dihydropyridine-3-carboxylate nih.gov
Intramolecular Nitrile Oxide Cycloaddition (INOC)In situ generated nitrile oxide from an appropriate precursorFused Isoxazoline (B3343090)/Isoxazole rsc.org
Inverse Electron-Demand Hetero-Diels-AlderEnamines, TiCl4(THF)2Pyridine nih.gov

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening. The isoxazole scaffold is well-suited for DOS due to its synthetic tractability and the ability to introduce multiple points of diversity. nih.gov this compound, with its distinct functional groups, represents an ideal starting point for the construction of chemical libraries.

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a variety of other functional groups, providing a handle for the introduction of a first level of diversity. The chloro substituent on the isoxazole ring can potentially be displaced via nucleophilic aromatic substitution, or participate in cross-coupling reactions, offering a second vector for diversification. nih.govjuniperpublishers.comnih.gov The isoxazole ring itself can be further functionalized or transformed, as discussed in the previous section.

A solid-phase synthesis approach, often employed in the generation of chemical libraries, could be adapted for derivatives of this compound. nih.gov For example, the hydroxymethyl group could be attached to a solid support, allowing for subsequent solution-phase or solid-phase reactions to build complexity and diversity. A review on metal-free synthetic routes to isoxazoles highlights several methods that could be amenable to library synthesis. rsc.org

Precursor in the Synthesis of Functionalized Organic Materials (e.g., ligands, catalysts, specialized reagents)

The unique electronic and structural features of the isoxazole ring make it an interesting component in the design of functional organic materials. Isoxazole-containing compounds have found applications as liquid crystals, and their derivatives can act as ligands for metal catalysts. beilstein-journals.orgnih.gov

The hydroxymethyl group of this compound can be modified to introduce coordinating moieties, making its derivatives potential ligands for transition metals. The synthesis of isoxazole-based ligands has been explored, and these ligands have been used in various catalytic applications. acs.org The chloro substituent can also be exploited to tune the electronic properties of the resulting ligand, which can have a significant impact on the catalytic activity of the corresponding metal complex.

The isoxazole scaffold has also been incorporated into polymers. rsc.org The functional groups of this compound could be utilized to create monomers for polymerization reactions, leading to the formation of novel isoxazole-containing polymers with potentially interesting material properties.

Strategies for Chemical Diversification and Development of Novel Chemical Entities

The development of novel chemical entities often relies on the ability to efficiently and selectively modify a core scaffold. This compound offers multiple handles for chemical diversification, enabling the exploration of a broad chemical space around the isoxazole core.

The primary alcohol of this compound is a versatile functional group that can undergo a wide range of transformations.

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid opens up a plethora of subsequent reactions, including reductive amination, Wittig reactions, esterification, and amide bond formation.

Etherification: The hydroxyl group can be converted into an ether linkage, allowing for the introduction of a wide variety of substituents.

Esterification: Formation of esters can be used to introduce different acyl groups, modulating the steric and electronic properties of the molecule.

Halogenation: Conversion of the alcohol to a halide, for example, a chloride or bromide, provides a reactive handle for nucleophilic substitution reactions.

The chloro group at the 4-position of the isoxazole ring is another key site for diversification. While nucleophilic aromatic substitution on electron-rich heterocycles can be challenging, the presence of the electron-withdrawing isoxazole ring may facilitate such reactions under appropriate conditions. nih.govjuniperpublishers.comnih.gov Alternatively, the chloro group could potentially be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

The isoxazole ring itself can undergo various transformations. For example, the N-O bond of the isoxazole ring is relatively weak and can be cleaved under certain conditions, such as photolysis or reduction, leading to a variety of ring-opened or rearranged products. wikipedia.org This inherent reactivity provides a further dimension for chemical diversification.

The following table outlines potential diversification strategies for this compound based on the reactivity of its functional groups and the isoxazole core.

Functional Group/Core Reaction Type Potential Products
Hydroxymethyl GroupOxidationAldehyde, Carboxylic Acid
Hydroxymethyl GroupEtherificationEthers
Hydroxymethyl GroupEsterificationEsters
Hydroxymethyl GroupHalogenationAlkyl Halides
Chloro GroupNucleophilic Aromatic SubstitutionSubstituted Isoxazoles
Chloro GroupCross-Coupling ReactionsArylated/Alkylated Isoxazoles
Isoxazole RingReductive Cleavageβ-Hydroxy Ketones, β-Amino Alcohols
Isoxazole RingPhotolysisRearranged Products (e.g., oxazoles)

Future Research Directions and Unexplored Avenues in 4 Chloro 1,2 Oxazol 3 Yl Methanol Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. nih.gov Future research into the synthesis of (4-Chloro-1,2-oxazol-3-yl)methanol should prioritize the development of methodologies that are both environmentally benign and efficient in terms of atom economy. researchgate.netnih.gov

Current strategies for isoxazole (B147169) synthesis often rely on multi-step procedures. researchgate.net A key area for future development would be the establishment of one-pot or tandem reaction sequences that minimize waste and purification steps. researchgate.net For instance, a multicomponent reaction (MCR) approach, where multiple starting materials react in a single operation to form the target molecule, would be highly desirable. mdpi.com

Synthetic StrategyPotential Starting MaterialsAdvantages
One-Pot Synthesis Aldehydes, hydroxylamine (B1172632), and a chlorinating agentReduced workup, time and resource efficiency. nih.govresearchgate.net
Multicomponent Reactions A suitable alkyne, a source of nitrile oxide, and a chlorinating agentHigh atom economy, operational simplicity, and access to diverse derivatives. mdpi.com
Catalytic Cycloaddition A chlorinated alkyne and a nitrile oxide precursorPotential for high regioselectivity and milder reaction conditions using catalysts like copper or hypervalent iodine. mdpi.comrsc.org
Green Solvents/Catalysts Use of deep eutectic solvents or biodegradable catalysts like functionalized celluloseReduced environmental impact and potential for catalyst recycling. nih.govmdpi.com

Furthermore, the exploration of bio-based starting materials and the use of renewable energy sources such as microwave or ultrasound irradiation could significantly enhance the sustainability of the synthesis. nih.govrsc.org The development of heterogeneous catalysts, for example, metal nanoparticles supported on materials like montmorillonite, could offer advantages in terms of catalyst recovery and reuse. researchgate.net

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The inherent reactivity of the isoxazole ring, coupled with the specific substituents of this compound, provides a fertile ground for discovering new chemical transformations. The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under various conditions, leading to a host of valuable synthetic intermediates. rsc.orgnih.gov

Future investigations could focus on the following areas:

Ring-Opening Reactions: Systematic studies on the reductive or base-catalyzed cleavage of the isoxazole ring in this compound could provide access to highly functionalized open-chain compounds, such as β-hydroxy ketones or γ-amino alcohols, which are valuable building blocks in organic synthesis. researchgate.net

Selective Functionalization: The presence of three distinct reactive sites—the C-H bond at the 5-position, the chloromethyl group at the 3-position, and the hydroxymethyl group—offers opportunities for selective chemical modifications. Research into regioselective cross-coupling reactions, nucleophilic substitutions, and oxidations would enable the synthesis of a diverse library of derivatives. nih.gov

Unconventional Transformations: Exploring unconventional reaction conditions, such as photochemistry or electrochemistry, could unveil novel transformations of the isoxazole ring. eurekaselect.com For example, photoisomerization could potentially lead to the formation of oxazole (B20620) derivatives. eurekaselect.com The application of transition-metal catalysis for C-H activation at the C5 position is another promising avenue for direct functionalization. nih.gov

Transformation TypePotential Reagents/ConditionsExpected Products
Ring Cleavage Reducing agents (e.g., SmI2), strong basesβ-hydroxy ketones, γ-amino alcohols researchgate.net
C-H Functionalization Transition metal catalysts (e.g., Pd, Rh)5-substituted derivatives
Nucleophilic Substitution Various nucleophiles (e.g., azides, thiols, amines)Derivatives at the 3-position (replacing chlorine)
Photoisomerization UV lightOxazole derivatives eurekaselect.com

Exploration of Advanced Applications in Material Science and Catalysis

The unique structural and electronic properties of the isoxazole ring suggest that this compound and its derivatives could find applications in material science and catalysis. eurekaselect.comindexcopernicus.com

In material science , the rigid, planar structure of the isoxazole ring can be exploited to design novel liquid crystals and polymers. eurekaselect.comresearchgate.net The presence of the chloro and hydroxyl functionalities allows for facile incorporation into polymer backbones or as pendant groups, potentially leading to materials with tailored thermal, optical, or electronic properties. rsc.org For instance, polyisoxazoles have been investigated for their thermal properties, and the introduction of a functionalized monomer like this compound could lead to materials with unique characteristics. rsc.org Furthermore, the isoxazole moiety is known to be present in photochromic materials, suggesting that derivatives of the title compound could be explored for applications in optical data storage or smart windows. eurekaselect.com

In the field of catalysis , the nitrogen and oxygen atoms of the isoxazole ring can act as coordination sites for metal ions. This opens up the possibility of using this compound as a ligand for the development of novel homogeneous or heterogeneous catalysts. rsc.org The functional groups on the molecule could be modified to tune the steric and electronic properties of the resulting metal complexes, potentially leading to catalysts with high activity and selectivity for a variety of organic transformations. For example, isoxazole-containing ligands have been explored in the context of corrosion prevention on metal surfaces. indexcopernicus.com

Application AreaPotential Derivatives/ModificationsProspective Function
Liquid Crystals Long-chain ester or ether derivativesMesophase formation researchgate.net
Polymers Polymerization via the hydroxyl or chloromethyl groupNovel thermal or optical properties rsc.org
Photochromic Materials Derivatives with extended conjugationLight-induced color change eurekaselect.com
Homogeneous Catalysis Metal complexes of modified ligandsAsymmetric synthesis, cross-coupling reactions
Heterogeneous Catalysis Immobilization on solid supportsRecyclable catalysts for industrial processes rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Studies

To accelerate the discovery of new reactions and applications for this compound, the integration of modern high-throughput technologies is crucial. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods, including improved safety, scalability, and the ability to rapidly screen a large number of reaction conditions. durham.ac.ukacs.org

Future research should focus on developing continuous flow processes for the synthesis of this compound and its derivatives. durham.ac.uk This would not only enable the on-demand production of these compounds but also facilitate the optimization of reaction parameters such as temperature, pressure, and catalyst loading in a highly efficient manner.

Furthermore, the use of automated synthesis platforms, coupled with high-throughput screening techniques, could revolutionize the exploration of the chemical space around this molecule. nih.govnih.gov By systematically varying the substituents and reaction conditions, large libraries of derivatives could be generated and screened for their biological or material properties, leading to the rapid identification of lead compounds for further development. nih.gov

TechnologyAdvantages for this compound Research
Flow Chemistry Enhanced safety for handling reactive intermediates, precise control over reaction parameters, facile scalability, potential for telescoping multi-step syntheses. durham.ac.ukacs.org
Automated Synthesis Rapid generation of compound libraries, high-throughput screening of reaction conditions, reduced manual labor and human error. nih.govnih.gov
High-Throughput Screening Accelerated discovery of new biological activities or material properties, efficient structure-activity relationship (SAR) studies. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for (4-chloro-1,2-oxazol-3-yl)methanol, and what are their critical optimization parameters?

  • Methodological Answer : Synthesis typically involves oxazole ring formation followed by functionalization. A common approach is halogenation at the 4-position of the oxazole ring using reagents like N-chlorosuccinimide (NCS) in dichloromethane (DCM) under inert conditions. For example, analogous oxazole derivatives are synthesized via condensation reactions with substituted benzaldehydes in ethanol under reflux with catalytic acetic acid . Key Parameters :
  • Temperature control (reflux vs. room temperature).
  • Solvent polarity (ethanol vs. THF) to influence reaction kinetics.
  • Stoichiometric ratios of halogenating agents to prevent over-substitution.
    Example Protocol :
StepReagents/ConditionsYield Optimization
Oxazole formationEthanol, glacial acetic acid, reflux (4–6 h)60–70%
ChlorinationNCS in DCM, 0°C → RT, 12 h50–55%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify the oxazole ring protons (δ 6.5–8.0 ppm for aromatic protons) and the methanol group (δ 3.5–4.5 ppm for -CH2_2OH). Chlorine substitution induces deshielding in adjacent protons .
  • IR : Stretching vibrations for C-Cl (~550–650 cm1^{-1}) and O-H (~3200–3600 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) validate molecular weight (C4_4H5_5ClNO2_2, MW: 146.55 g/mol).

Advanced Research Questions

Q. How can crystallographic tools like SHELX refine the molecular structure of this compound?

  • Methodological Answer : SHELXL is used for small-molecule refinement. Key steps:

Data Collection : High-resolution X-ray diffraction data (e.g., Bruker SMART CCD ).

Structure Solution : Direct methods (SHELXD) for phase determination.

Refinement : Anisotropic displacement parameters for Cl and O atoms. Hydrogen bonding networks (e.g., O-H···N interactions) are analyzed using ORTEP-3 .
Example Crystallographic Data :

ParameterValue
Space GroupP21_1/n
a, b, c (Å)12.13, 8.68, 20.98
β (°)102.04
Common Pitfalls : Overfitting due to low-resolution data; use Rint_{int} < 5% as a quality filter .

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

  • Methodological Answer :
  • Steric Effects : The chloro group at the 4-position hinders nucleophilic attack at the 3-methanol group. Bulky nucleophiles (e.g., tert-butylamine) require polar aprotic solvents (DMF) to enhance reactivity.
  • Electronic Effects : Electron-withdrawing Cl increases electrophilicity at the oxazole ring, facilitating SNAr reactions with amines or thiols.
    Case Study : Reaction with sodium methoxide in methanol yields 3-methoxy derivatives, but competing ring-opening occurs above 60°C .

Q. What strategies resolve contradictions in biological activity data for oxazole derivatives like this compound?

  • Methodological Answer :
  • Dose-Response Curves : Validate bioactivity thresholds (e.g., IC50_{50} values) across multiple assays (e.g., enzymatic vs. cell-based).
  • SAR Studies : Compare with analogs (e.g., 5-phenyl or 5-bromo substitutions) to isolate the chloro-methanol moiety's role .
  • Computational Modeling : DFT calculations (Gaussian 09) predict binding affinities to targets like kinases or GPCRs.

Methodological Challenges and Solutions

Q. How can low yields in the final chlorination step be mitigated?

  • Answer :
  • Use slow addition of chlorinating agents (e.g., Cl2_2 gas in DCM) to control exothermicity.
  • Purify intermediates via column chromatography (silica gel, hexane:EtOAc) before halogenation .

Q. What computational methods predict hydrogen-bonding patterns in this compound crystals?

  • Answer :
  • Graph Set Analysis : Assigns patterns (e.g., R_2$$^2(8) motifs) using Mercury CSD .
  • Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., Cl···H contacts contribute ~15% to crystal packing) .

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